4-Cyano Loratadine

Descripción

Contextualization within Loratadine Chemistry and Analogues

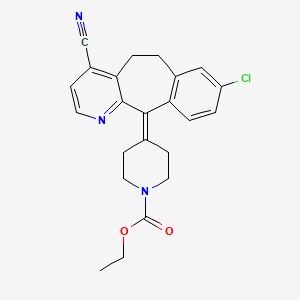

4-Cyano Loratadine is a derivative of Loratadine, a widely recognized second-generation antihistamine used for the treatment of allergies. Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo google.comcyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is characterized by its tricyclic core structure, a piperidine ring, and a carbamate ester moiety. google.comnuph.edu.ua this compound shares this fundamental scaffold but incorporates a cyano group at a specific position, often identified by the synonym ethyl 4-(8-chloro-4-cyano-5,6-dihydrobenzo ontosight.aicymitquimica.comcyclohepta[3,4-b]pyridin-11-ylidene)piperidine-1-carboxylate. cymitquimica.com This structural modification distinguishes it from Loratadine and other related analogues, such as Desloratadine (Loratadine's active metabolite) or specific impurities like "Loratadine Cyano Impurity" (CAS: 31255-57-9), which possesses a different chemical structure. venkatasailifesciences.com The presence of the cyano group can significantly influence the compound's electronic properties, reactivity, and potential interactions with biological targets.

Significance as a Research Target and Intermediate

The primary significance of this compound in chemical research stems from its utility as both a research chemical and a synthetic intermediate. It has been identified as a compound used in the synthesis pathways leading to Loratadine, suggesting its role as a building block or a precursor in the manufacturing process of the active pharmaceutical ingredient. bocsci.com Beyond its synthetic utility, this compound itself is a subject of research due to its potential biological activities. Studies indicate that it may possess antihistaminic and anti-inflammatory properties, making it a candidate for further investigation in the development of treatments for allergic disorders and inflammatory diseases. ontosight.ai Furthermore, its complex chemical structure suggests potential interactions with various biological targets, opening avenues for research into its applications in cardiovascular and neurological disorders. ontosight.ai The synthesis and characterization of such derivatives are also crucial for developing analytical standards and understanding impurity profiles in pharmaceutical manufacturing. rasayanjournal.co.inresearchgate.net

Overview of Academic Research Trajectories

Academic research trajectories involving this compound are primarily focused on elucidating its chemical properties and exploring its potential applications. Current research efforts investigate its specific biological activities, particularly its antihistaminic and anti-inflammatory effects, aiming to understand how the cyano group influences its pharmacological profile compared to Loratadine. ontosight.ai Studies also explore its role as an intermediate in synthetic chemistry, contributing to the optimization of Loratadine production methods. bocsci.com The broader research context includes the synthesis and characterization of various Loratadine derivatives and impurities, where cyanation reactions play a role, underscoring the importance of such modified structures in pharmaceutical quality control and the development of new chemical entities. rasayanjournal.co.inresearchgate.net The ongoing exploration of this compound highlights its value as a research chemical with potential therapeutic implications and as a key component in the synthetic chemistry of antihistamines.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Analyte Name | This compound | lgcstandards.com |

| CAS Number | 860010-33-9 | cymitquimica.com |

| Molecular Formula | C₂₃H₂₂ClN₃O₂ | cymitquimica.com |

| Molecular Weight | 407.89 g/mol | cymitquimica.com |

| Synonym | ethyl 4-(8-chloro-4-cyano-5,6-dihydrobenzo ontosight.aicymitquimica.comcyclohepta[3,4-b]pyridin-11-ylidene)piperidine-1-carboxylate | cymitquimica.com |

| Solubility | Highly soluble in DMSO, slightly soluble in water | ontosight.ai |

Propiedades

IUPAC Name |

ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-8-15(9-12-27)21-19-6-4-18(24)13-16(19)3-5-20-17(14-25)7-10-26-22(20)21/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMUBDLGVZWDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C#N)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652532 | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860010-33-9 | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860010-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed molecular information, allowing for the confirmation of the chemical structure and the presence of specific functional groups within 4-Cyano Loratadine.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the molecular structure of organic compounds. While specific ¹H and ¹³C NMR data for this compound were not directly found in the search results, studies on related Loratadine derivatives, such as carboxylic acid analogs, demonstrate its application. For example, the presence or absence of specific proton signals in the ¹H NMR spectrum can confirm substitution patterns, and the ¹³C NMR would reveal characteristic signals for the carbon atoms, including the nitrile carbon of the cyano group. rasayanjournal.co.in The precise chemical shifts and coupling constants obtained from NMR provide definitive evidence for the structural integrity of this compound.

Mass Spectrometry (MS) provides critical information regarding the molecular weight and fragmentation patterns of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) are commonly applied. ingentaconnect.comaquaenergyexpo.comoup.comresearchgate.netresearchgate.net Electrospray Ionization (ESI), often in positive ion mode, typically generates a protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of this compound. aquaenergyexpo.com Fragmentation studies, often induced by Collision-Induced Dissociation (CID), yield characteristic fragment ions that are crucial for confirming the molecular structure. For Loratadine, fragmentation pathways commonly involve the loss of parts of the piperidine ring or the ethoxycarbonyl group. researchgate.net The fragmentation pattern of this compound would be expected to reflect the presence of the cyano group and its position within the molecule. researchgate.net

UV-Visible spectrophotometry is a quantitative technique that detects chromophoric groups within a molecule. Loratadine typically shows maximum absorbance (λmax) in the range of 245-288 nm, depending on the solvent and experimental conditions. asianpubs.orgajrconline.orgresearchgate.net The introduction of a cyano group in this compound is expected to influence its UV-Vis absorption spectrum, potentially shifting the λmax values due to electronic effects. asianpubs.orgajrconline.orgresearchgate.netekb.eg This technique, when properly validated, is useful for purity assessment and quantitative determination.

Mass Spectrometry (MS) and Fragmentation Studies

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from potential impurities and for its accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for the separation and quantification of pharmaceutical compounds like this compound. Common stationary phases include C18 or cyano columns, with mobile phases typically comprising mixtures of acetonitrile or methanol with aqueous buffers or acidic modifiers. ingentaconnect.comresearchgate.netresearchgate.netglobalresearchonline.netresearchgate.netmd-medicaldata.comnuph.edu.ua Detection is usually performed using UV detectors set at wavelengths relevant to the compound's chromophores, or coupled with Mass Spectrometry (LC-MS) for enhanced specificity and sensitivity. ingentaconnect.comaquaenergyexpo.comoup.comresearchgate.netresearchgate.netasianpubs.orgresearchgate.netglobalresearchonline.netmd-medicaldata.comnuph.edu.ua

Method development focuses on optimizing parameters such as mobile phase composition, flow rate, column temperature, and detector settings to achieve optimal separation and sensitivity. Validation of the developed HPLC method, following International Council for Harmonisation (ICH) guidelines, involves assessing parameters like linearity, accuracy, precision (repeatability and intermediate precision), specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ). ingentaconnect.comresearchgate.netglobalresearchonline.netneuroquantology.comresearchgate.netmd-medicaldata.comnuph.edu.uafarmaciajournal.com While specific validated HPLC methods for this compound were not detailed in the search results, established methods for Loratadine and its related impurities provide a strong foundation for its analytical development. rasayanjournal.co.inclearsynth.comsemanticscholar.orgsynzeal.comalentris.org

Compound List

this compound

Loratadine

Desloratadine

2-carboxylic acid derivatives of Loratadine

4-carboxylic acid derivatives of Loratadine

Loratadine Epoxide

Loratadine Impurity 36

Ambroxol Hydrochloride

Descarboethoxyloratadine (DCL)

4-Cyanopyridine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Stationary Phase Selection (e.g., Cyano Analytical Columns)

The selection of an appropriate stationary phase is critical for achieving effective separation. Cyano (CN) bonded stationary phases have been frequently employed for the analysis of Loratadine and its impurities due to their unique selectivity, which can differ from traditional C18 or C8 phases nuph.edu.uad-nb.infonih.govinnovareacademics.inscholarsresearchlibrary.comresearchgate.netnih.govnih.govglobalresearchonline.net. These columns, such as Phenomenex cyano analytical columns nuph.edu.uainnovareacademics.inscholarsresearchlibrary.com, Betabasic cyano columns researchgate.netnih.gov, and Zorbax cyanopropyl columns d-nb.info, are effective in separating polar and non-polar compounds, making them suitable for complex pharmaceutical matrices. Other studies have utilized C18 columns nuph.edu.uanih.govresearchgate.netresearchgate.netresearchgate.netthermofisher.comnih.govsemanticscholar.org and C8 columns researchgate.net for Loratadine analysis.

Mobile Phase Optimization

Mobile phase composition significantly influences chromatographic separation. Optimization strategies often involve mixtures of organic solvents (acetonitrile, methanol) and aqueous buffers (e.g., ammonium acetate, phosphate buffer, acetate buffer) nuph.edu.uanih.govinnovareacademics.inscholarsresearchlibrary.comresearchgate.netnih.govglobalresearchonline.netresearchgate.netresearchgate.netnih.govresearchgate.netbch.ro.

Isocratic Elution: Methods using isocratic elution, such as a mixture of acetonitrile-water (60:40, v/v) with UV detection at 375 nm nih.gov, or acetonitrile-methanol-ammonium acetate buffer (18:36:46) at 1.5 mL/min with UV detection at 222 nm nuph.edu.uascholarsresearchlibrary.com, have been reported.

Gradient Elution: Gradient elution, often employing a combination of acetonitrile and buffer solutions, allows for better separation of compounds with a wide range of polarities within a reasonable time frame nuph.edu.uanih.govsemanticscholar.orgresearchgate.net. For instance, a gradient from 5% acetonitrile/95% buffer to 100% acetonitrile over 40 minutes has been utilized researchgate.net.

Chemometric Optimization: Advanced techniques like Box-Behnken design and D-optimal mixture design have been employed to systematically optimize mobile phase composition (e.g., varying acetonitrile, methanol, and buffer percentages and pH) for achieving optimal separation of multiple antihistamines, including Loratadine d-nb.infoinnovareacademics.inscholarsresearchlibrary.com.

Detection Methods (UV, Mass Spectrometry)

Detection is primarily achieved using UV spectrophotometry, with detection wavelengths commonly set at wavelengths where Loratadine and its related compounds exhibit significant absorbance. These include 200 nm nuph.edu.ua, 210-300 nm nuph.edu.uaresearchgate.net, 220 nm nuph.edu.uainnovareacademics.inscholarsresearchlibrary.com, 222 nm nuph.edu.ua, 240 nm nuph.edu.uaresearchgate.net, 245 nm researchgate.net, 247 nm nih.gov, 248 nm bch.ro, 250 nm d-nb.info, and 254 nm thermofisher.com.

Mass Spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers enhanced sensitivity and specificity, making it invaluable for the accurate quantification of Loratadine and its impurities, especially in complex biological matrices nuph.edu.uaresearchgate.netnih.govthermofisher.comsemanticscholar.orgmd-medicaldata.com. The MS detection allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.

Quantification Parameters (Linearity, Limits of Detection and Quantification, Precision, Accuracy)

The validation of HPLC methods for Loratadine analysis involves assessing several key quantitative parameters:

Linearity: Calibration curves are typically generated using standard solutions at various concentrations. Linearity is demonstrated by correlation coefficients (r²) generally above 0.996 across specified concentration ranges, often from low ng/mL to µg/mL levels nuph.edu.uanih.govscholarsresearchlibrary.comnih.govresearchgate.netnih.govresearchgate.netbch.romd-medicaldata.comiau.ir.

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the sensitivity of the method. Reported LOD values range from sub-ng/mL to µg/mL levels nuph.edu.uanih.govresearchgate.netnih.govbch.roiau.ir, with corresponding LOQ values indicating the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For instance, LODs of 0.07 ng/mL and LOQs of 0.2 ng/mL have been achieved researchgate.net.

Precision: Precision, assessed through repeatability (intra-day) and intermediate precision (inter-day), is typically expressed as Relative Standard Deviation (RSD). Methods demonstrate good precision with RSD values often below 2% or even 1% nuph.edu.uaresearchgate.netresearchgate.netbch.ro.

Accuracy: Accuracy is evaluated through recovery studies, where spiked samples are analyzed. Mean recovery rates are generally within acceptable limits, often between 85% and 115% researchgate.netnih.govbch.romd-medicaldata.com.

Table 1: HPLC Parameters for Loratadine and Related Compounds

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Phenomenex cyano (150x4.6 mm, 5 µm) | Acetonitrile-methanol-ammonium acetate buffer (18:36:46) | 1.5 | 222 | nuph.edu.uascholarsresearchlibrary.com |

| Phenomenex cyano (150x4.6 mm, 5 µm) | Acetonitrile: MeOH: NH4OAc buffer (pH 4.0 adjusted with acetic acid) (19.88: 36: 44.12) | 1.0 | 220 | innovareacademics.in |

| Waters XSelect C18 | Phosphate buffer pH 2.5/acetonitrile (30:23) (isocratic) | 0.8 | 220 | nuph.edu.ua |

| C18 ODS column (150x4.6mm, 5µm) | Acetonitrile, methanol and phosphate buffer solution (0.01M, pH 7.2±0.1) (35:45:20) | 1.0 | 245 | researchgate.net |

| Cyanopropyl bonded phase | Acetonitrile-water (60:40, v/v) | 1.0 | 375 | nih.gov |

| C18 Eclipse XDB (150x4.6 mm, 5 mm) | Acetate buffer solution / methanol (15:85, v/v) | 1.0 | 248 | bch.ro |

| Inertsil ODS-3V (250x4.6 mm, 5μ) | Gradient elution (e.g., 4% aq. formic acid, water, acetonitrile) | 1.0 | 220 | nih.gov |

| Betabasic cyano (100x2.1 mm, 5 µm) | Acetonitrile and water (45:55, v/v) with 0.2% formic acid (isocratic) | N/A (UHPLC) | MS/MS | researchgate.net |

| Lichrospher RP select B (250x4.5 µm) | Acetonitrile and demineralized water with 1% acetic acid | 1.5 | SIM (MS) | md-medicaldata.com |

Table 2: Quantification Parameters for Loratadine Analysis

| Parameter | Method/Range | Precision (RSD) | Accuracy (Recovery) | Reference |

| Linearity | 0.5 - 100 µg/mL nuph.edu.ua; 0.07 - 30 ng/mL researchgate.net; 0.5-6 µg/mL (Method I), 0.02-0.4 µg/mL (Method II), 1-10 µg/mL (Method III), 1-30 µg/mL (Method IV) nih.gov; 0.1–50 µg/mL bch.ro; 0.044-1.2 µg/mL (impurities) nih.gov; 0.98-19 µmol/L rsc.org; 0.5-20 ng/mL nih.govmd-medicaldata.com | |||

| LOD | 0.16 µg/mL nuph.edu.ua; 0.07 ng/mL researchgate.net; 0.06–0.15 µg/mL nuph.edu.ua; 0.112 µg/mL (M I), 0.004 µg/mL (M II), 0.172 µg/mL (M III), 0.290 µg/mL (M IV) nih.gov; 1.0596 µg/mL bch.ro; 0.016 µg/mL (impurities) nih.gov; 1.4 nM iau.ir; 0.05 ng/mL nih.govmd-medicaldata.com | |||

| LOQ | 0.47 µg/mL nuph.edu.ua; 0.2 ng/mL researchgate.net; 0.340 µg/mL (M I), 0.012 µg/mL (M II), 0.522 µg/mL (M III), 0.890 µg/mL (M IV) nih.gov; 3.211 µg/mL bch.ro; 0.044 µg/mL (impurities) nih.gov; 4.7 nM iau.ir; 0.05 ng/mL nih.govmd-medicaldata.com | |||

| Precision (RSD) | ≤ 0.93% nuph.edu.uaresearchgate.net; < 20% (inter-day) researchgate.net; < 9% (intra/inter-batch) nih.gov; ≤ 0.93% researchgate.net; ≤ 0.8943% bch.ro | |||

| Accuracy (Recovery) | ≥ 93.0% researchgate.net; 98-102% researchgate.net; 85–115% nih.govbch.ro; 99.7±3.54% nih.gov; 84.1% (L), 86.7% (DCL) md-medicaldata.com |

Gas Chromatography (GC) Applications

While less commonly reported than HPLC for Loratadine analysis, Gas Chromatography (GC) has been utilized. A sensitive gas-liquid chromatographic (GLC) method has been described for the determination of Loratadine and its active metabolite, descarboethoxyloratadine, in human plasma, involving extraction with organic solvents researchgate.net.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin-layer chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions during the synthesis of Loratadine and its derivatives. TLC systems, employing mobile phases such as isopropyl alcohol/ethyl acetate/triethylamine mixtures, are used to track the consumption of starting materials and the formation of products rasayanjournal.co.ingoogle.com.

Electrochemical and Capillary Electrophoretic Methods

Electrochemical and capillary electrophoretic techniques offer alternative or complementary approaches for the analysis of Loratadine.

Electrochemical Methods: Voltammetric techniques, including square-wave voltammetry (SWV) with a boron-doped diamond electrode rsc.org, chronoamperometry with modified carbon paste electrodes iau.ir, and cathodic stripping voltammetry (CSV) researchgate.net, have been developed for the determination of Loratadine. These methods can provide high sensitivity and rapid analysis without extensive sample preparation iau.irrsc.orgresearchgate.net.

Capillary Electrophoresis (CE): Capillary electrophoresis (CE) is recognized as a complementary technique to HPLC, offering different selectivity for impurity profiling and quality control nih.govceu.es. CE methods, often utilizing fused-silica capillaries with phosphate buffer and acetonitrile as the separation medium, can effectively separate Loratadine from its related impurities nih.gov. Furthermore, capillary zone electrophoresis (CZE) has been optimized for the simultaneous determination of Loratadine, desloratadine, and cetirizine, demonstrating good resolution and short analysis times researchgate.netresearchgate.net.

The executed searches did not yield specific, detailed research findings or data tables concerning the biotransformation and metabolic fate of "this compound" that would allow for the generation of a thorough, informative, and scientifically accurate article as requested. While "this compound" is identified as a compound, the available information primarily discusses the metabolism of Loratadine itself, mentioning its active metabolite Desloratadine and the involvement of CYP3A4 in its biotransformation.

Specific data points required for the requested sections, such as the identification of in vitro metabolites of this compound, the precise role of specific enzyme systems (including CYP3A4, CYP2D6, and other CYP isoforms), detailed metabolic pathways (like hydroxylation or decarboethoxylation), in vitro inhibition and correlation studies, and theoretical/computational modeling for this compound, were not found in the search results. Consequently, the generation of data tables and detailed research findings for these subsections is not possible with the current information.

Molecular Interactions and Receptor Binding Studies in Vitro and Computational Approaches

Modulation of Cellular Signaling Pathways (In Vitro)

Inhibition of Mediator Release from Immune Cells (e.g., Mast Cells, Basophils)

While Loratadine itself has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils at micromolar concentrations, specific in vitro studies detailing the direct effect of 4-Cyano Loratadine on mediator release from these immune cells were not identified in the reviewed literature. As a derivative of Loratadine, it is plausible that this compound might exhibit similar modulatory effects on immune cell activation and mediator release, but direct experimental evidence for this specific compound is lacking.

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, including their interactions with biological targets and their inherent structural properties. While extensive computational studies have been conducted on Loratadine, specific computational investigations focused solely on this compound were not found in the literature reviewed.

Docking studies are employed to predict the preferred orientation of a ligand when bound to a protein receptor, providing insights into potential binding modes and affinities. Loratadine has been a subject of numerous docking studies, often targeting the histamine H1 receptor, which is its primary site of action. These studies aim to elucidate the molecular basis of its antihistaminic activity. However, no specific docking studies or binding site predictions have been identified for this compound in the consulted scientific literature.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, offering a deeper understanding of their conformational changes, stability, and interactions within a biological environment. MD simulations have been performed on Loratadine to investigate its interactions with polymers and its behavior in various formulations. Specific MD simulations focusing on this compound were not found in the literature.

Quantum mechanics (QM) calculations, including Density Functional Theory (DFT), are utilized to determine the electronic structure, charge distribution, and reactivity of molecules. These calculations can provide fundamental insights into a compound's properties. Loratadine has been analyzed using QM and DFT methods to understand its vibrational spectra and electronic characteristics. However, no specific QM or DFT studies focused on this compound were identified.

The energy landscape and conformational analysis of a molecule reveal its preferred spatial arrangements and the energy barriers associated with transitions between different conformations. Such analyses are critical for understanding molecular flexibility and how it might influence biological activity. Loratadine has been subject to conformational analysis, exploring its stereochemical properties. Nevertheless, specific research on the energy landscape or conformational analysis of this compound was not found in the reviewed sources.

Role As a Synthetic Intermediate for Other Chemical Entities

Precursor for 4-Hydroxymethyl Loratadine Synthesis

4-Cyano Loratadine is explicitly documented as an intermediate in the synthesis of 4-Hydroxymethyl Loratadine cymitquimica.comlgcstandards.combocsci.com. Research by Cerrada et al. semanticscholar.org describes a synthetic route for 2- and 4-hydroxymethyl derivatives of Loratadine, which involves a cyanation step. While specific reaction conditions for the direct conversion of the cyano group in this compound to a hydroxymethyl group are not detailed in the provided abstracts, its designation as a precursor indicates its crucial position in the synthetic sequence leading to 4-Hydroxymethyl Loratadine. This transformation is vital for generating specific impurities or related compounds used in analytical standards and quality control for Loratadine formulations semanticscholar.orgscbt.com.

Intermediacy in the Synthesis of Other Loratadine Derivatives and Analogues

Beyond its role in producing 4-Hydroxymethyl Loratadine, this compound, or related cyanation pathways, are integral to the synthesis of other Loratadine derivatives and analogues. Studies have detailed processes where Loratadine undergoes N-oxide formation followed by cyanation, leading to nitrile intermediates. These intermediates are subsequently processed to yield 2- and 4-carboxylic acid derivatives of Loratadine and Desloratadine rasayanjournal.co.inresearchgate.net. This highlights the versatility of the cyano group introduced via such intermediates for further functionalization, such as hydrolysis to carboxylic acids.

Furthermore, research into novel Loratadine analogues has explored the modification of the cyano group itself. The synthesis of cyanoguanidine derivatives of Loratadine exemplifies how the cyano moiety can be a starting point for creating new chemical entities with potentially enhanced or altered biological activities, such as antitumor and anti-inflammatory properties nih.gov. These synthetic pathways underscore the importance of this compound and related cyano-containing intermediates in medicinal chemistry for expanding the structural diversity of antihistamine drugs and related compounds.

Table 1: Role of Cyano Intermediates in Loratadine Derivative Synthesis

| Derivative Synthesized | Role of Cyano Intermediate (e.g., this compound) | Key Research/Reference |

| 4-Hydroxymethyl Loratadine | Direct precursor/intermediate | cymitquimica.comlgcstandards.combocsci.com |

| 2- and 4-Carboxylic Acid Derivatives of Loratadine | Intermediate via cyanation pathway, followed by hydrolysis | rasayanjournal.co.inresearchgate.net |

| Cyanoguanidine Derivatives of Loratadine | Starting point for functionalization of the cyano group | nih.gov |

List of Compounds Mentioned:

Loratadine

this compound

4-Hydroxymethyl Loratadine

Desloratadine

2-Carboxylic Acid Derivatives of Loratadine

4-Carboxylic Acid Derivatives of Loratadine

Cyanoguanidine Derivatives of Loratadine

Degradation Studies and Impurity Profiling in Chemical and Pharmaceutical Contexts

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are fundamental to assessing the stability of a pharmaceutical compound and predicting its behavior under various storage and stress conditions. Degradation can occur due to factors such as light, heat, humidity, oxidation, and pH variations. For compounds like 4-Cyano Loratadine, which is a related compound to Loratadine, understanding its potential degradation pathways is crucial.

While specific degradation pathways for this compound are not detailed in the provided literature, general approaches for identifying degradation products involve subjecting the compound to forced degradation studies. These studies simulate various stress conditions to intentionally generate degradation products. Techniques commonly employed for the identification and characterization of these products include:

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), MS provides molecular weight information and fragmentation patterns, aiding in the structural elucidation of unknown impurities and degradation products veeprho.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are powerful tools for determining the precise structure of degradation products by providing detailed information about the arrangement of atoms within a molecule veeprho.com.

Infrared (IR) Spectroscopy: FT-IR can identify functional groups present in degradation products, offering complementary structural information.

The characterization data, including reports like a Structure Elucidation Report (SER), are essential for reference standards used in quality control and method development veeprho.com.

Analytical Methods for Impurity Detection and Quantification

Accurate detection and quantification of impurities, including degradation products and process-related substances, are paramount in pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for impurity profiling of active pharmaceutical ingredients (APIs) and their related compounds, such as this compound veeprho.com.

HPLC methods are designed to separate the main compound from various impurities based on their differential interactions with the stationary and mobile phases. Key aspects of these methods include:

Chromatographic Conditions: Optimization of parameters such as column type (e.g., C18), mobile phase composition (solvents, buffers, pH), flow rate, and column temperature is critical for achieving adequate separation lcms.cz.

Detection: Ultraviolet (UV) detection, particularly with Photodiode Array (PDA) detectors, is commonly used to detect and quantify impurities that absorb UV light. Mass spectrometry detectors (LC-MS) offer higher specificity and sensitivity, enabling the identification of impurities even at low concentrations lcms.cz.

The development of robust HPLC methods allows for the monitoring of related substances, ensuring they remain within acceptable limits as defined by regulatory authorities veeprho.com. For Loratadine and its related substances, methods have been developed and translated between different chromatographic instruments, such as Ultra-Performance Liquid Chromatography (UPLC) and HPLC, to ensure consistency and efficiency in analysis chromatographyonline.comgimitec.com.

Table 1: Common Analytical Techniques for Impurity Profiling

| Technique | Primary Use in Impurity Profiling | Typical Detectors | Notes |

| HPLC | Separation and quantification of impurities and related substances | UV/Vis, PDA, MS | Widely used for API and impurity analysis. |

| UPLC | Faster and more efficient separation than traditional HPLC | UV/Vis, PDA, MS | Offers higher resolution and sensitivity, often used for method development. |

| LC-MS | Identification and quantification of impurities, especially unknowns | Mass Spectrometer | Provides molecular weight and structural information. |

| NMR Spectroscopy | Structural elucidation of impurities and degradation products | ¹H, ¹³C, 2D NMR variants | Essential for definitive structural confirmation. |

| FT-IR Spectroscopy | Identification of functional groups in impurities | Infrared Spectrometer | Complementary technique for structural characterization. |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative method that can accurately measure the concentration of the API and its degradation products without interference from each other. The development of such methods is a critical requirement for pharmaceutical quality assurance.

The process of developing a stability-indicating method typically involves:

Forced Degradation Studies: As mentioned in Section 7.1, these studies are performed to identify potential degradation products under various stress conditions (heat, humidity, acid, base, oxidation, photolysis) veeprho.com.

Method Specificity: The developed method must demonstrate specificity, meaning it can accurately quantify the API in the presence of impurities, degradation products, and other potential excipients. This is often achieved by ensuring that the peaks corresponding to the API and its degradation products are well-resolved in the chromatogram.

Method Validation: Once developed, the method undergoes rigorous validation according to regulatory guidelines (e.g., ICH). Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of agreement between the test result and the accepted reference value.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and reliably quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

For Loratadine and its related substances, method translation strategies between UPLC and HPLC have been employed to maintain analytical performance and ensure that the developed methods are robust and reliable for stability testing and routine quality control lcms.czchromatographyonline.comgimitec.com. The goal is to ensure that any changes in the API's concentration due to degradation can be accurately monitored over time.

Future Directions in 4-cyano Loratadine Research

Advancements in Synthetic Methodologies

The synthesis of 4-Cyano Loratadine has been approached through the modification of the parent Loratadine molecule. A key method involves the N-oxidation of Loratadine, followed by the introduction of a cyano group. rasayanjournal.co.inresearchgate.net

One established pathway commences with the N-oxidation of Loratadine using an oxidizing agent such as hydrogen peroxide in acetic acid. rasayanjournal.co.in This is followed by the formation of an N-methoxypyridinium salt via reaction with dimethyl sulfate. The subsequent introduction of the cyano group is achieved through a reaction with a cyanide salt, such as sodium cyanide. This process yields a mixture of 2-cyano and 4-cyano isomers, with the 2-cyano isomer being the predominant product. semanticscholar.org Chromatographic separation is then necessary to isolate the this compound. semanticscholar.org

Table 1: Synthesis of this compound

| Step | Reagents and Conditions | Product | Reference |

| 1. N-Oxidation | Loratadine, Hydrogen Peroxide, Acetic Acid | Loratadine N-oxide | rasayanjournal.co.in |

| 2. Salt Formation | Loratadine N-oxide, Dimethyl Sulfate | N-methoxypyridinium salt | semanticscholar.org |

| 3. Cyanation | N-methoxypyridinium salt, Sodium Cyanide | Mixture of 2- and this compound | semanticscholar.org |

| 4. Separation | Chromatography | This compound | semanticscholar.org |

Novel Analytical Techniques and Automation

As this compound is a known impurity of Loratadine, robust analytical methods are crucial for its detection and quantification in pharmaceutical preparations. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Loratadine and its related compounds, including this compound. nih.govresearchgate.netoup.comresearchgate.netnuph.edu.uabch.ronuph.edu.ua

Current HPLC methods often utilize reversed-phase columns, such as C18 or cyano-propyl bonded stationary phases, with a variety of mobile phase compositions and detection wavelengths. researchgate.netnuph.edu.uaglobalresearchonline.net For instance, a gradient ion-pair reversed-phase HPLC method has been developed for the simultaneous determination of Loratadine and its impurities. oup.com Capillary electrophoresis (CE) has also emerged as a complementary technique to HPLC, offering a different selectivity for the separation of Loratadine and its impurities. ceu.es

Future directions in the analytical realm will likely involve the development of more sensitive and rapid analytical methods. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) could offer significantly shorter analysis times and lower detection limits. The automation of these analytical techniques will also be a key focus, enabling high-throughput screening and quality control of pharmaceutical batches. The development of validated, stability-indicating methods that can reliably quantify this compound in the presence of Loratadine and other degradation products will be of paramount importance.

Table 2: Analytical Methods for Loratadine and its Impurities

| Technique | Column/Capillary | Mobile Phase/Buffer | Detection | Reference |

| HPLC | SymmetryShield RP8 | Methanol-buffer A (65:35, v/v) | UV at 244 nm | researchgate.net |

| HPLC | YMC-Pack Pro C18 | Acetonitrile and aqueous sodium acetate/SDS solution | Not specified | oup.com |

| Capillary Electrophoresis | Uncoated fused-silica capillary | 100 mM H3PO4 (pH 2.5) with 10% acetonitrile | UV at 200 nm | ceu.es |

| HPLC | Phenomenex cyano analytical column | Acetonitrile-methanol-ammonium acetate (18:36:46) | UV at 222 nm | nuph.edu.ua |

Deeper Insights into In Vitro Biological Activity and Mechanistic Understanding

The biological activity of this compound has not been extensively studied, but its structural similarity to Loratadine suggests that it may possess antihistaminic or other pharmacological properties. ontosight.ai Loratadine itself is a selective peripheral histamine H1-receptor antagonist and has also been shown to exhibit anti-inflammatory effects independent of H1 receptor antagonism. wikipedia.org

Research into the in vitro biological activity of this compound is a critical future direction. Initial studies would likely involve assessing its binding affinity for the histamine H1 receptor to determine if it retains the antihistaminic properties of the parent compound. Furthermore, investigating its potential anti-inflammatory effects, for example, by examining its impact on the release of inflammatory mediators from mast cells and basophils, would be a valuable area of exploration. bocsci.com

Recent studies on other Loratadine derivatives have revealed novel biological activities, such as antibacterial and antibiofilm effects against various pathogens. nih.gov This opens up the possibility that this compound could also exhibit unforeseen biological activities. Mechanistic studies will be crucial to understand how the introduction of the cyano group at the 4-position influences the interaction of the molecule with its biological targets. Techniques such as molecular docking and in vitro enzyme assays could provide valuable insights into its mechanism of action. nih.gov

Exploration of Related Chemical Space and Structure-Activity Relationships (SAR)

The exploration of the chemical space around this compound and the elucidation of its structure-activity relationships (SAR) are key to unlocking its full therapeutic potential. By synthesizing and evaluating a series of related analogues, researchers can identify the structural features that are critical for biological activity. researchgate.netrsc.orgnih.govh1.coresearchgate.netrsc.orgacs.orgacs.org

SAR studies on Loratadine and its derivatives have already provided valuable insights. For example, the introduction of hydroxyl groups and chiral centers has been shown to enhance the affinity for the H1 receptor. rsc.org The exploration of the chemical space around this compound could involve modifications at various positions of the molecule, including the piperidine ring and the tricyclic core.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-Cyano Loratadine and its metabolites in biological matrices?

- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters. For example, a validated LC-MS/MS method for loratadine and desloratadine in plasma employs a C18 column, mobile phase of acetonitrile/ammonium formate buffer, and electrospray ionization (ESI) in positive mode. Key validation parameters include linearity (1–500 ng/mL), precision (%RSD < 15%), and recovery (>85%) . Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) are critical for accuracy.

Q. How do CYP enzyme polymorphisms influence the pharmacokinetic variability of this compound in preclinical models?

- Methodological Answer : Design in vitro metabolism studies using human liver microsomes (HLMs) or recombinant CYP isoforms (CYP3A4, CYP2D6, CYP2C19). Monitor metabolite formation (e.g., desloratadine) via time- and enzyme-specific assays. For in vivo studies, use genetically diverse animal models (e.g., Cyp2d6 knockout mice) to assess inter-individual variability. Statistical analysis should include pharmacokinetic parameters (AUC, Cmax, t1/2) correlated with CYP activity profiles .

Q. What experimental models are suitable for preliminary screening of this compound’s antitumor activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or apoptosis markers like caspase-3/7) in lung cancer cell lines (A549, H1299). Follow with in vivo xenograft models, administering this compound at 10–50 mg/kg/day. Retrospective cohort data from loratadine studies suggest correlating drug exposure with survival outcomes using Cox regression analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual pro-apoptotic and anti-inflammatory effects in cancer models?

- Methodological Answer : Conduct RNA-seq or single-cell sequencing to identify gene networks affected by the compound. For example, loratadine’s anticancer activity involves TNF-α/NF-κB pathway suppression while activating pyroptosis via gasdermin D cleavage. Use pathway enrichment analysis (e.g., DAVID, KEGG) to disentangle conflicting mechanisms. Validate with CRISPR/Cas9 knockout models of key genes (e.g., NLRP3, CASP1) .

Q. What factorial design strategies optimize this compound’s formulation for enhanced bioavailability?

- Methodological Answer : Apply a 3<sup>2</sup> factorial design to evaluate variables like polymer ratio (sodium alginate) and matrix-forming excipients (lactose). Response surface methodology (RSM) via Design-Expert® software can model critical quality attributes (e.g., disintegration time, bioadhesive force). Validate with in vitro dissolution studies under simulated physiological pH conditions (1.2–6.8) .

Q. How should researchers address inter-laboratory variability in quantifying this compound’s low-abundance metabolites?

- Methodological Answer : Implement a harmonized protocol using isotopically labeled internal standards (e.g., <sup>13</sup>C-loratadine) and cross-validate results via inter-laboratory ring tests. For LC-MS/MS, standardize ion suppression thresholds (<20%) and limit of quantification (LOQ) criteria (signal-to-noise ratio ≥10). Use mixed-effects models to statistically account for batch-to-batch variability .

Q. What statistical frameworks are recommended for analyzing dose-response incongruities in this compound’s antihistamine vs. anticancer activity?

- Methodological Answer : Apply Emax models to fit sigmoidal dose-response curves for H1 receptor inhibition (IC50) and cancer cell viability (EC50). Compare parameters using ANOVA with Tukey’s post hoc test. For conflicting outcomes (e.g., high-dose toxicity masking efficacy), use Bayesian hierarchical models to integrate in vitro and in vivo data .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analytic tools (e.g., RevMan) to assess heterogeneity across studies. For example, discordant results on CYP2C19’s role in loratadine metabolism may arise from population-specific allele frequencies; subgroup analysis by ethnicity is critical .

- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw RNA-seq data (e.g., GEO accession codes) and HPLC chromatograms with baseline noise thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.